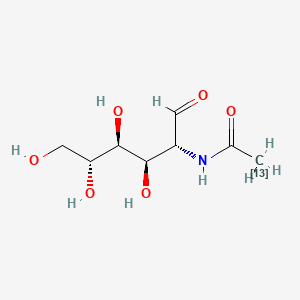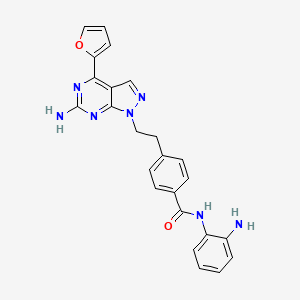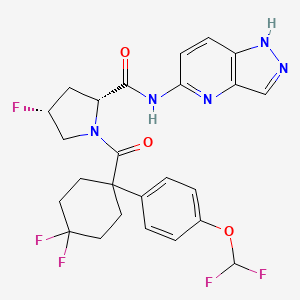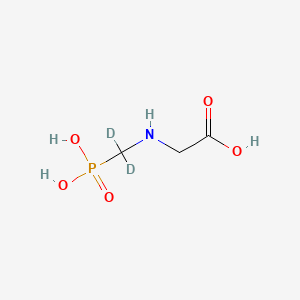
Nampt-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nampt-IN-9 is a small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial in the nicotinamide adenine dinucleotide (NAD) salvage pathway. NAMPT plays a significant role in cellular metabolism, energy production, and regulation of various cellular processes. Inhibitors like this compound are of great interest in scientific research due to their potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nampt-IN-9 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures. The production process may also involve purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Nampt-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Nampt-IN-9 has a wide range of scientific research applications, including:
Mecanismo De Acción
Nampt-IN-9 exerts its effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), thereby reducing the levels of nicotinamide adenine dinucleotide (NAD) in cells. This inhibition disrupts cellular metabolism and energy production, leading to various downstream effects such as induction of apoptosis and inhibition of cell proliferation. The molecular targets and pathways involved include the NAD salvage pathway, sirtuin signaling, and the regulation of cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds
FK866: Another NAMPT inhibitor with similar mechanisms of action and therapeutic potential.
CHS828: A NAMPT inhibitor known for its anti-cancer properties.
OT-82: A novel NAMPT inhibitor with promising preclinical results.
Uniqueness of Nampt-IN-9
This compound is unique due to its specific binding affinity and selectivity for NAMPT, which may result in fewer off-target effects compared to other inhibitors. Additionally, its pharmacokinetic properties and bioavailability make it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C26H33N3O4 |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
(E)-N-[4-[1-(2,6-dimethoxybenzoyl)piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C26H33N3O4/c1-32-22-9-5-10-23(33-2)25(22)26(31)29-17-13-20(14-18-29)7-3-4-16-28-24(30)12-11-21-8-6-15-27-19-21/h5-6,8-12,15,19-20H,3-4,7,13-14,16-18H2,1-2H3,(H,28,30)/b12-11+ |
Clave InChI |
ILCWCURIRPQDGE-VAWYXSNFSA-N |
SMILES isomérico |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)/C=C/C3=CN=CC=C3 |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)C=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid](/img/structure/B12399522.png)
![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)

![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)



